

Introduction: A Privileged Scaffold Meets a Versatile Linker

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Compound of Interest

Compound Name: 5-Morpholin-4-ylpent-3-yn-1-ol

CAS No.: 550302-86-8

Cat. No.: B1274474

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In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of specific molecular fragments is paramount to developing novel therapeutic agents. **5-Morpholin-4-ylpent-3-yn-1-ol** represents a compelling molecular architecture, uniting a "privileged" morpholine scaffold with a reactive and sterically defined pentynol linker. The morpholine ring is a ubiquitous feature in numerous approved drugs, prized for the advantageous physicochemical, biological, and metabolic properties it confers.^{[1][2]} Its weak basicity and flexible conformation can improve aqueous solubility and permeability across the blood-brain barrier (BBB), making it a valuable component for central nervous system (CNS) drug candidates.^[2]

This guide provides a comprehensive technical overview of **5-Morpholin-4-ylpent-3-yn-1-ol** for researchers, scientists, and drug development professionals. We will delve into its core chemical data, plausible synthetic routes with mechanistic insights, spectroscopic characterization, and potential applications as a versatile building block in the synthesis of biologically active molecules.

Core Chemical Identity and Properties

The fundamental identification and physicochemical properties of **5-Morpholin-4-ylpent-3-yn-1-ol** are summarized below. This data is essential for experimental design, safety assessment, and regulatory documentation.

Property	Value	Source(s)
CAS Number	550302-86-8	[3][4]
Molecular Formula	C ₉ H ₁₅ NO ₂	[3]
Molecular Weight	169.22 g/mol	[3]
IUPAC Name	5-(morpholin-4-yl)pent-3-yn-1-ol	[3]
Synonym(s)	5-(4-morpholinyl)-3-pentyn-1-ol	[3]
Physical Form	Liquid	[3]
Storage Temperature	Room Temperature	[3]
InChI	1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2	[3]
InChI Key	UXIBWUJUNQVDOE-UHFFFAOYSA-N	[3]
MDL Number	MFCD02012809	[3]

Synthesis Protocol and Mechanistic Rationale

While specific literature detailing the synthesis of **5-Morpholin-4-ylpent-3-yn-1-ol** is not readily available, a highly plausible and efficient route is the aminomethylation of a terminal alkyne, specifically 4-pentyn-1-ol. This reaction, a variant of the Mannich reaction, is a cornerstone of synthetic chemistry for creating propargylamines.

Experimental Protocol: Synthesis via Aminomethylation

This protocol describes a general, robust method for the copper-catalyzed aminomethylation of 4-pentyn-1-ol.

Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentyn-1-ol (1.0 eq).^[5]
- Add a suitable solvent, such as dioxane or tetrahydrofuran (THF).
- Add morpholine (1.2 eq).
- Add paraformaldehyde (1.2 eq), which serves as the source of formaldehyde.

Step 2: Catalysis and Reaction

- Add a catalytic amount of copper(I) chloride or copper(I) bromide (approx. 1-5 mol%). The catalyst is crucial for activating the terminal alkyne.
- Heat the reaction mixture to reflux (typically 80-100 °C, solvent-dependent) and stir vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

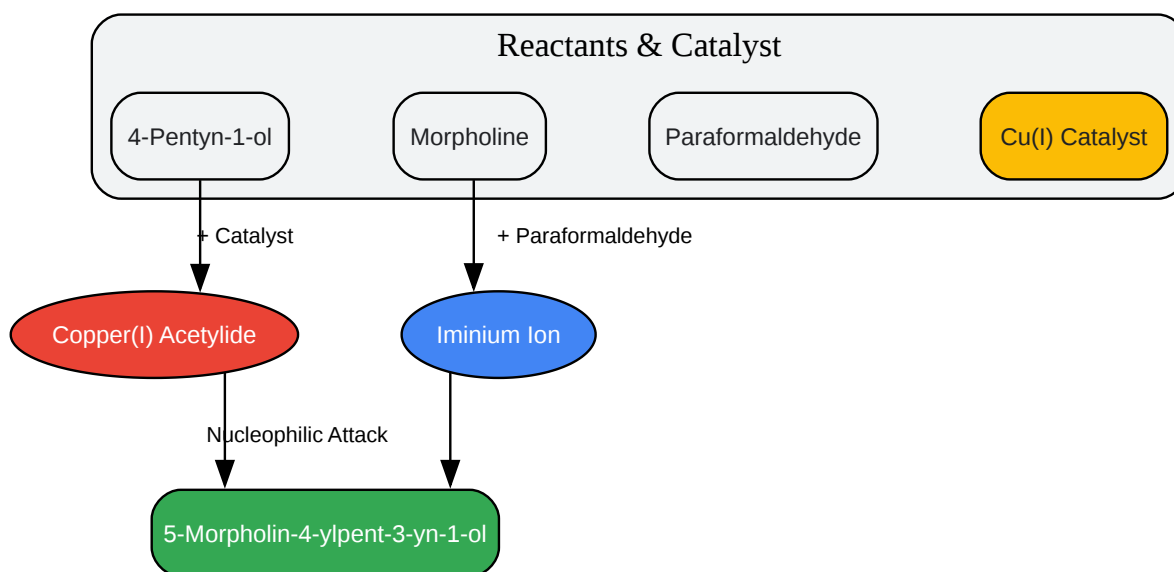
Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Quench the reaction by adding aqueous ammonium chloride solution.
- Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the crude oil via silica gel column chromatography to obtain the pure **5-Morpholin-4-ylpent-3-yn-1-ol**.

Causality and Mechanistic Insight

The choice of a copper(I) catalyst is critical. The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne (4-pentyn-1-ol). Concurrently, morpholine and formaldehyde react to form an electrophilic Eschenmoser's salt-like iminium ion. The nucleophilic copper acetylide then attacks the iminium ion, forming the carbon-carbon bond and yielding the desired propargylamine product after workup. This method is favored for its high efficiency and atom economy.



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Caption: Synthetic workflow for **5-Morpholin-4-ylpent-3-yn-1-ol**.

Spectroscopic Characterization Profile

Direct spectroscopic data for this specific compound is not publicly cataloged. However, based on its constituent functional groups, a detailed theoretical profile can be constructed, which is invaluable for characterization during synthesis.

¹H NMR Spectroscopy (Predicted)

- Morpholine Protons: Two distinct signals are expected. The protons adjacent to the nitrogen (N-CH₂) would appear as a triplet around δ 2.5-2.7 ppm. The protons adjacent to the oxygen (O-CH₂) would appear as a triplet around δ 3.6-3.8 ppm.[6]
- Propargyl Protons (-CH₂-N): The methylene group attached to the morpholine nitrogen and adjacent to the alkyne would likely appear as a singlet or a narrow triplet around δ 3.2-3.4 ppm.
- Homopropargyl Protons (-CH₂-C \equiv): The methylene group between the alcohol and the alkyne is expected to be a triplet around δ 2.4-2.6 ppm.
- Alcohol Protons (-CH₂-OH): The methylene group attached to the hydroxyl group would be a triplet around δ 3.6-3.7 ppm.[7]
- Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-4.0 ppm. This peak disappears upon a D₂O shake.[8]

¹³C NMR Spectroscopy (Predicted)

- Alkyne Carbons (-C \equiv C-): Two signals are expected in the δ 80-90 ppm range.
- Morpholine Carbons: Two signals: N-CH₂ carbons around δ 53-55 ppm and O-CH₂ carbons around δ 66-68 ppm.[6]
- Propargyl Carbon (-CH₂-N): Expected around δ 45-50 ppm.
- Alcohol Carbon (-CH₂-OH): Expected around δ 60-62 ppm.[7]
- Homopropargyl Carbon (-CH₂-C \equiv): Expected around δ 22-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

- O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
- C-H Stretch (sp³): Multiple bands in the 2850-3000 cm⁻¹ region.

- **C≡C Stretch:** A weak to medium band around 2200-2250 cm^{-1} . The substitution pattern may affect intensity.
- **C-O Stretch:** A strong band in the 1100-1120 cm^{-1} region, characteristic of the morpholine ether linkage and the primary alcohol.

Applications in Research and Drug Development

The structure of **5-Morpholin-4-ylpent-3-yn-1-ol** makes it a highly valuable building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Role as a Privileged Fragment Carrier

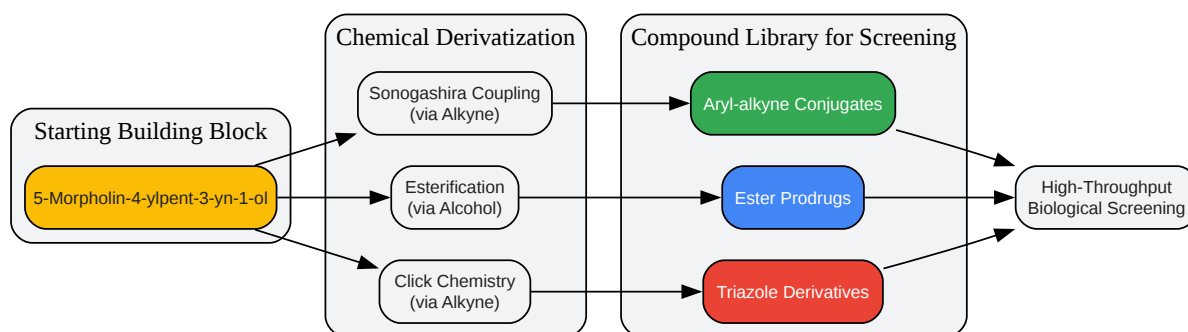
The morpholine moiety is a well-established "privileged scaffold."^[1] Its inclusion in a drug candidate can modulate pharmacokinetic and pharmacodynamic properties.^[2] This compound serves as a convenient reagent to introduce the morpholine group, along with a linker, onto a target molecule.

Versatile Chemical Handle for Derivatization

The primary alcohol and the internal alkyne functional groups are versatile handles for further chemical transformations:

- **Alcohol Derivatization:** The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification to connect to other molecular fragments.
- **Alkyne Chemistry:** The alkyne can participate in various reactions, including "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), Sonogashira coupling, or reduction to an alkene or alkane, allowing for precise control over the final molecular geometry and properties.

This dual functionality allows for the rapid generation of a library of diverse compounds for screening, a common workflow in early-stage drug discovery.



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Caption: Drug discovery workflow using the subject compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **5-Morpholin-4-ylpent-3-yn-1-ol** is available from suppliers.[3] As a general precaution for a novel amine and alcohol-containing organic compound, it should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

5-Morpholin-4-ylpent-3-yn-1-ol is a strategically designed chemical entity that combines the favorable properties of the morpholine ring with the synthetic versatility of a pentynol linker. Its accessible synthesis and dual functional handles make it an attractive building block for constructing diverse molecular libraries aimed at discovering new therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to effectively incorporate this compound into their synthetic and drug discovery programs.

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